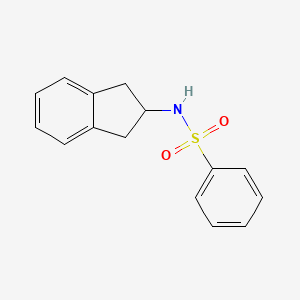![molecular formula C8H12N4O4S2 B4924313 N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4924313.png)
N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as MTA, is a compound that has gained widespread attention in the scientific community due to its potential therapeutic applications. MTA is a small molecule inhibitor that has been shown to have promising anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide exerts its effects by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide inhibits the activity of histone deacetylases (HDACs) that are involved in the regulation of gene expression in cancer cells. N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide also inhibits the activity of cyclooxygenase-2 (COX-2) that is involved in the production of inflammatory cytokines. Moreover, N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide enhances the activity of nuclear factor erythroid 2-related factor 2 (Nrf2) that is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects:
N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide also inhibits the production of inflammatory cytokines and reduces inflammation. Moreover, N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide reduces oxidative stress and protects against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide is also stable and can be stored for long periods of time. However, N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for experiments. Moreover, N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide has low bioavailability and requires high concentrations for in vivo experiments.
Direcciones Futuras
N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide has promising potential for therapeutic applications. Future research should focus on the optimization of N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide synthesis method to improve yield and purity. Moreover, the mechanism of action of N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide should be further elucidated to understand its effects on cancer cells and inflammation. Future research should also focus on the development of N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide analogs with improved bioavailability and efficacy. Finally, clinical trials should be conducted to evaluate the safety and efficacy of N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide for therapeutic applications.
Conclusion:
N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide is a small molecule inhibitor that has gained widespread attention in the scientific community due to its potential therapeutic applications. N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. The synthesis method of N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide has been optimized to yield high purity and high yield. N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages for lab experiments, but also has some limitations. Future research should focus on optimizing the synthesis method, elucidating the mechanism of action, developing N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide analogs, and conducting clinical trials.
Métodos De Síntesis
The synthesis of N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 4-morpholinesulfonamide with thiosemicarbazide in the presence of acetic anhydride. The product is then treated with acetic acid to obtain N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide. The synthesis method has been optimized to yield high purity and high yield of N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide.
Aplicaciones Científicas De Investigación
N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Moreover, N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(5-morpholin-4-ylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4S2/c1-6(13)9-7-10-11-8(17-7)18(14,15)12-2-4-16-5-3-12/h2-5H2,1H3,(H,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEWBZARFRXVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-Morpholinylsulfonyl)-1,3,4-thiadiazol-2-YL]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol](/img/structure/B4924231.png)
![[5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4924236.png)
![2-[(1-isopropyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4924243.png)
![1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4924248.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 3-phenylpropanoate](/img/structure/B4924264.png)
![2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B4924266.png)
![N-[1-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonyl)-2-phenylvinyl]-4-methylbenzamide](/img/structure/B4924275.png)
![3-[(2-methyl-4-nitrophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4924281.png)
![10-(diphenylmethylene)-4-(3-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4924292.png)
![4-({2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4924297.png)
![N-(3,4-dimethylphenyl)-2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4924298.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4924306.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine](/img/structure/B4924339.png)